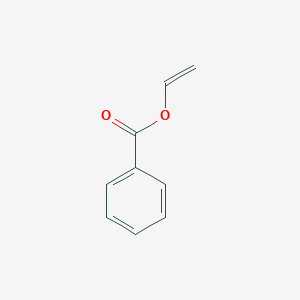

Vinyl benzoate

Cat. No. B167084

Key on ui cas rn:

769-78-8

M. Wt: 148.16 g/mol

InChI Key: KOZCZZVUFDCZGG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07384980B2

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 g) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.

[Compound]

Name

vinyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Intermediate B

Quantity

80 mg

Type

reactant

Reaction Step Two

[Compound]

Name

vinyl ester

Quantity

0.4 mL

Type

reactant

Reaction Step Three

[Compound]

Name

pivalates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9]C=C)(=[O:8])[C:2]1C=CC=[CH:4][CH:3]=1>C(OC)(C)(C)C>[CH:1]([O-:9])=[O:8].[C:1]([O-:9])(=[O:8])[CH3:2].[C:1]([O-:9])(=[O:8])[CH2:2][CH2:3][CH3:4]

|

Inputs

Step One

[Compound]

|

Name

|

vinyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

Intermediate B

|

|

Quantity

|

80 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

vinyl ester

|

|

Quantity

|

0.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OC=C

|

Step Five

[Compound]

|

Name

|

pivalates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was gently shaken at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07384980B2

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 g) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.

[Compound]

Name

vinyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Intermediate B

Quantity

80 mg

Type

reactant

Reaction Step Two

[Compound]

Name

vinyl ester

Quantity

0.4 mL

Type

reactant

Reaction Step Three

[Compound]

Name

pivalates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9]C=C)(=[O:8])[C:2]1C=CC=[CH:4][CH:3]=1>C(OC)(C)(C)C>[CH:1]([O-:9])=[O:8].[C:1]([O-:9])(=[O:8])[CH3:2].[C:1]([O-:9])(=[O:8])[CH2:2][CH2:3][CH3:4]

|

Inputs

Step One

[Compound]

|

Name

|

vinyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

Intermediate B

|

|

Quantity

|

80 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

vinyl ester

|

|

Quantity

|

0.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OC=C

|

Step Five

[Compound]

|

Name

|

pivalates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was gently shaken at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |